
1-Phenylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylbutane-1-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a butane chain, which is further bonded to a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-phenylbutane using chlorosulfonic acid. The reaction typically proceeds as follows:
C6H5CH2CH2CH2CH3+ClSO2OH→C6H5CH2CH2CH2CH2SO2Cl+H2O
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol under specific conditions.
Oxidation: Although less common, oxidation reactions can modify the phenyl ring or the butane chain.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thiols: Formed by reduction of the sulfonyl chloride group.
Applications De Recherche Scientifique
1-Phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonates, which are important intermediates in organic synthesis.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The reactivity of 1-phenylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The phenyl group can also participate in resonance stabilization, influencing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylbutane-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
Benzene sulfonyl chloride: Lacks the butane chain, making it less sterically hindered.
Toluene sulfonyl chloride: Contains a methyl group instead of a butane chain.
Uniqueness
1-Phenylbutane-1-sulfonyl chloride is unique due to its specific structural arrangement, which combines the reactivity of the sulfonyl chloride group with the stability and resonance effects of the phenyl ring. This makes it a versatile reagent in organic synthesis and various applications.
Propriétés
Formule moléculaire |
C10H13ClO2S |
|---|---|
Poids moléculaire |
232.73 g/mol |
Nom IUPAC |
1-phenylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
Clé InChI |
BAJGFIAGJGXYIK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



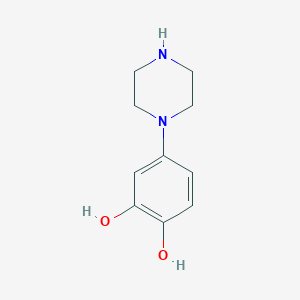
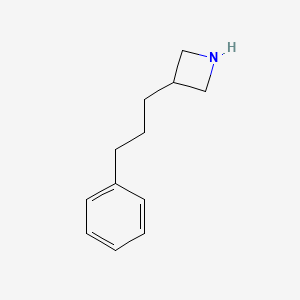
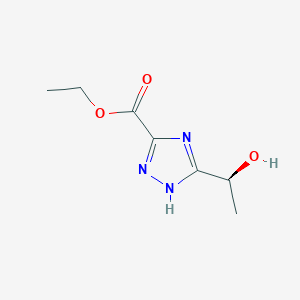



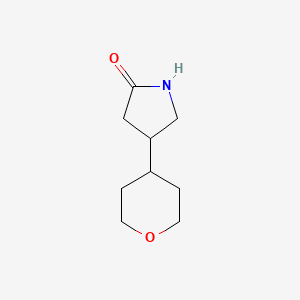

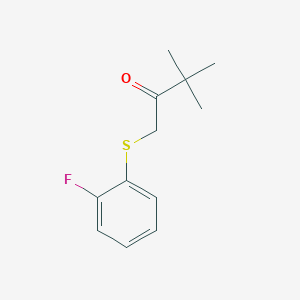
![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)
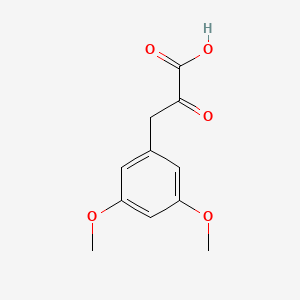
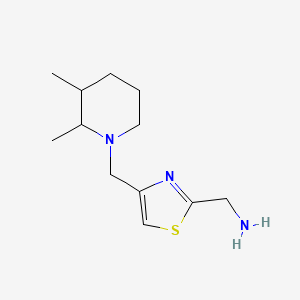
![2-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)ethan-1-amine](/img/structure/B13526129.png)
